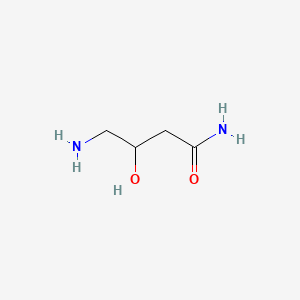

4-Amino-3-hydroxybutanamide

Description

Properties

IUPAC Name |

4-amino-3-hydroxybutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2/c5-2-3(7)1-4(6)8/h3,7H,1-2,5H2,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNVOVOGNNMKSTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CN)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20965829 | |

| Record name | 4-Amino-3-hydroxybutanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20965829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51499-73-1 | |

| Record name | 4-Amino-3-hydroxybutanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051499731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-3-hydroxybutanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20965829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Lithium Aluminum Hydride (LiAlH₄) Mediated Reduction

The most direct route involves reducing (3R)-4-cyano-3-hydroxybutanamide using lithium aluminum hydride (LiAlH₄). In anhydrous tetrahydrofuran (THF) or diethyl ether, LiAlH₄ acts as a strong nucleophile, delivering hydride ions to the nitrile group. The reaction proceeds via intermediate imine formation, followed by hydrolysis to yield the primary amine. This method achieves complete conversion under reflux conditions (60–80°C, 4–6 hours), though post-reaction quenching with aqueous ammonium chloride is critical to isolate the product6.

Key Reaction Parameters

Catalytic Hydrogenation with Palladium

Alternative reduction employs hydrogen gas (H₂) over a palladium-on-carbon (Pd/C) catalyst. The nitrile group in (3R)-4-cyano-3-hydroxybutanamide undergoes hydrogenation in methanol at 40–60°C under 3–5 bar H₂ pressure. This method avoids pyrophoric reagents like LiAlH₄, offering improved safety and scalability. However, catalyst loading (5–10 wt%) and prolonged reaction times (12–24 hours) are necessary for complete conversion.

Reductive Amination of Ketone Intermediates

Sodium Borohydride (NaBH₄) in Ethanolic Media

Reductive amination condenses 3-hydroxybutanamide with benzylamine or other primary amines in ethanol. The ketone intermediate reacts with the amine to form an imine, which NaBH₄ reduces at 0°C to room temperature. Post-reaction purification via flash chromatography (CH₂Cl₂/MeOH + NH₄OH) isolates the product in moderate yields. This method is advantageous for introducing diverse amine groups but requires precursor functionalization.

Representative Procedure

-

Reagents: 3-Hydroxybutanamide, benzylamine, NaBH₄ (2 equiv).

-

Conditions: Ethanol, 0°C to RT, 2 hours.

Hydrolysis of Nitrile Derivatives

Acid-Catalyzed Hydrolysis

4-Cyano-3-hydroxybutanamide undergoes partial hydrolysis in concentrated hydrochloric acid (HCl) at reflux. The nitrile group converts to an amide without over-hydrolysis to the carboxylic acid. Yields depend on reaction time (2–4 hours) and acid strength, necessitating precise control to avoid side products.

Base-Mediated Hydrolysis

Using sodium hydroxide (NaOH) in aqueous ethanol provides a milder alternative. The reaction proceeds at 50–60°C, though competing ester saponification may occur if hydroxyl groups are unprotected. Neutralization with HCl precipitates the product, which is filtrated and recrystallized.

Comparative Analysis of Synthetic Methods

| Method | Reagents/Catalysts | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| LiAlH₄ Reduction | LiAlH₄ | THF, 80°C, 6h | High | Rapid, high conversion | Pyrophoric reagent, harsh conditions |

| Catalytic Hydrogenation | Pd/C, H₂ | MeOH, 50°C, 24h | Moderate | Scalable, safer | High catalyst loading, long duration |

| Reductive Amination | NaBH₄ | EtOH, RT, 2h | Moderate | Tunable amine groups | Requires ketone precursor |

| Nitrile Hydrolysis | HCl/NaOH | Aqueous, reflux | Low | Simple reagents | Risk of over-hydrolysis |

Stereochemical Considerations

The (3R)-configured precursor ensures enantiomeric purity in the final product, critical for biological activity. Asymmetric synthesis via chiral catalysts (e.g., Rhodium complexes) remains underexplored but could enhance stereoselectivity.

Industrial and Environmental Implications

LiAlH₄-based methods dominate laboratory-scale synthesis due to efficiency, but Pd/C hydrogenation aligns better with green chemistry principles. Solvent recovery (THF, MeOH) and catalyst recycling (Pd/C) are essential for sustainable scale-up.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-hydroxybutanamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The amino group can be reduced to form primary amines.

Substitution: The amino and hydroxyl groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) and p-toluenesulfonic acid (p-TsOH) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Neuroscience and Neuropharmacology

Mechanism of Action:

4-Amino-3-hydroxybutanamide is structurally related to gamma-aminobutyric acid (GABA), a key neurotransmitter in the central nervous system. It acts primarily as a GABA transporter inhibitor, modulating neurotransmitter levels and enhancing GABAergic activity. This interaction is crucial in managing conditions such as epilepsy, anxiety disorders, and depression .

Research Findings:

Studies have shown that derivatives of this compound exhibit anticonvulsant properties and can significantly reduce seizure activity in animal models. For instance, specific derivatives have demonstrated the ability to inhibit GABA transporters (mGAT1–mGAT4), leading to increased GABA levels in synaptic clefts, which is beneficial for treating neurological disorders.

Pharmaceutical Applications

Drug Development:

The compound has been investigated for its potential as a therapeutic agent. Its derivatives are being explored for their efficacy in treating various conditions related to neurotransmission dysregulation. Notably, some studies indicate that these derivatives may possess antinociceptive and antidepressant activities .

Case Studies:

- A study highlighted the synthesis of novel derivatives of this compound that showed promising results in preclinical trials for managing anxiety and depressive symptoms by enhancing GABAergic transmission .

- Another research focused on the compound's role in modulating hormonal responses, showing its potential to influence growth hormone and cortisol levels through GABA receptor pathways .

Biotechnology and Synthetic Biology

Biosynthetic Pathways:

Recent advancements in metabolic engineering have utilized this compound in synthetic biology applications. Researchers have engineered Corynebacterium glutamicum strains to produce this compound efficiently from glucose, showcasing its potential as a biomass-derived precursor for high-performance materials .

Enzyme Engineering:

The development of enzyme-catalyzed pathways for synthesizing this compound has been explored to enhance production efficiency. Mutants of specific hydroxylases have been created to improve the yield of this compound from renewable resources, indicating its viability in sustainable bioprocessing .

Comparative Analysis of Related Compounds

The following table summarizes the structural and functional characteristics of compounds related to this compound:

| Compound Name | Structure/Formula | Unique Features |

|---|---|---|

| Gamma-Aminobutyric Acid | C₄H₉NO₂ | Directly involved in inhibition; primary neurotransmitter |

| Butyric Acid | C₄H₈O₂ | Simple fatty acid; not an amide |

| N-Acetylcysteine | C₅H₉NO₃S | Antioxidant properties; used in detoxification |

| 2-Hydroxybutyric Acid | C₄H₈O₃ | Hydroxyl group at different position; different reactivity |

Mechanism of Action

The mechanism of action of 4-Amino-3-hydroxybutanamide involves its interaction with various molecular targets and pathways. For example, it can be incorporated into metabolic pathways in engineered strains of Corynebacterium glutamicum, where it undergoes enzymatic transformations to produce valuable intermediates . Additionally, its incorporation into the brain suggests potential interactions with neurotransmitter systems and receptors .

Comparison with Similar Compounds

4-Amino-3-hydroxy-N-phenylbutanamide ()

- Structure : Differs by the addition of an N-phenyl group.

- Molecular Formula : C₁₀H₁₄N₂O₂

- Molecular Weight : 194.234 g/mol

- Key Features :

4-(3-Aminophenyl)butanoic Acid Hydrochloride ()

- Structure: Features a butanoic acid backbone with a 3-aminophenyl substituent and hydrochloride salt.

- Molecular Formula: C₁₀H₁₄ClNO₂

- Molecular Weight: Not explicitly stated, but estimated at ~223.68 g/mol.

- Key Features :

4-(Dimethylamino)butanoic Acid Hydrochloride ()

- Structure: Contains a dimethylamino group (-N(CH₃)₂) and a carboxylic acid hydrochloride.

- Molecular Formula: C₆H₁₄ClNO₂

- Molecular Weight: Not provided, but calculated as ~167.64 g/mol.

- Key Features: Tertiary amine enhances basicity and solubility in acidic conditions. Hydrochloride salt facilitates pharmaceutical formulation.

Comparative Data Table

Research Findings and Functional Insights

- Solubility: The hydrochloride salts of the butanoic acid derivatives ( and ) exhibit higher water solubility than the neutral amide compounds, making them preferable for drug delivery systems .

- Synthetic Utility: The phenyl-substituted amide () may serve as a scaffold for developing protease inhibitors, while the dimethylamino derivative () is utilized in peptide synthesis .

Notes on Limitations and Further Research

- Data Gaps: Direct experimental data for this compound are sparse. Most comparisons rely on structurally analogous compounds.

- Stereochemical Considerations: The undefined stereocenter in 4-Amino-3-hydroxy-N-phenylbutanamide () necessitates further study to resolve enantiomer-specific properties .

Biological Activity

4-Amino-3-hydroxybutanamide, also known as 3-hydroxybutanamide or bucetin, has garnered attention in the scientific community due to its diverse biological activities and potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C4H10N2O2

- Molecular Weight : 102.14 g/mol

- CAS Number : 24311-45-3

This compound primarily functions through the inhibition of matrix metalloproteinases (MMPs), which are critical enzymes involved in the degradation of extracellular matrix components. This inhibition can lead to significant changes in tissue remodeling and disease progression, particularly in conditions such as cancer and arthritis .

Biochemical Pathways Affected

The compound's interaction with MMPs alters various biochemical pathways related to inflammation, tissue repair, and cellular signaling. The inhibition of MMPs can reduce tumor invasiveness and metastasis, making it a candidate for cancer therapy .

Pharmacokinetics

Pharmacokinetic studies indicate that this compound is subject to metabolic transformations that may influence its efficacy and safety profile. For example, renal toxicity has been noted in related compounds due to the formation of harmful metabolites. Understanding these pathways is crucial for optimizing therapeutic use.

Biological Activities

The biological activities of this compound can be categorized as follows:

- Antimicrobial Activity : The compound has been investigated for its potential as an antimicrobial agent, particularly against bacterial infections. Its ability to modulate immune responses enhances its therapeutic profile .

- Analgesic and Antipyretic Effects : Similar to other compounds in its class, it exhibits analgesic properties that may be beneficial in pain management.

- GABA Uptake Inhibition : Recent studies have shown that derivatives of this compound can inhibit GABA uptake, suggesting a potential role in neurological disorders .

In Vitro Studies

- GABA Transporter Inhibition : A study evaluating novel derivatives of hydroxybutanamides found that they effectively inhibited GABA transporters (mGAT1-mGAT4) in HEK293 cells. This suggests a mechanism by which these compounds could influence neurotransmitter dynamics in the central nervous system .

- Matrix Metalloproteinase Inhibition : Research has demonstrated that this compound inhibits MMP activity, leading to reduced invasiveness in cancer cell lines. This effect was quantified using zymography techniques to assess MMP levels post-treatment .

Clinical Implications

Clinical trials exploring the efficacy of this compound as an adjunctive treatment for chronic pain and inflammatory diseases are ongoing. Preliminary results indicate promising outcomes in pain reduction and improved quality of life for patients with conditions like osteoarthritis .

Data Summary Table

| Biological Activity | Mechanism of Action | Potential Applications |

|---|---|---|

| Antimicrobial | Modulation of immune response | Treatment of bacterial infections |

| Analgesic | Inhibition of pain pathways | Pain management |

| GABA Uptake Inhibition | Interaction with GABA transporters | Neurological disorder treatments |

| MMP Inhibition | Decreased extracellular matrix degradation | Cancer therapy |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-Amino-3-hydroxybutanamide, and how do reaction conditions influence enantiomeric purity?

- Methodology :

- Asymmetric synthesis : Use chiral catalysts (e.g., Rhodium-BINAP complexes) to induce stereoselectivity during the formation of the hydroxyl and amino groups. Reaction temperature (0–25°C) and solvent polarity (e.g., THF vs. ethanol) significantly impact enantiomeric excess (ee) .

- Enzymatic resolution : Employ lipases or esterases to resolve racemic mixtures. Substrate concentration (0.1–1.0 M) and pH (6.5–7.5) must be optimized to minimize byproduct formation .

- Purification : Crystallization in polar solvents (e.g., methanol/water mixtures) enhances enantiomeric purity (>98% ee) .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

- Methodology :

- Spectroscopy : IR spectroscopy (C=O stretch at 1700–1750 cm⁻¹; NH₂ bend at 1600 cm⁻¹) and NMR (δ 3.4–3.8 ppm for hydroxyl protons; δ 1.2–1.5 ppm for CH₂ groups) confirm functional groups and stereochemistry .

- Chromatography : Chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) quantifies enantiomeric ratios. UPLC-MS (m/z 132.1 [M+H]⁺) validates molecular weight .

Q. How does this compound’s stability vary under different experimental conditions?

- Methodology :

- Accelerated stability testing : Expose the compound to stressors (40–60°C, 75% RH, UV light) and monitor degradation via HPLC. The hydroxyl group is prone to oxidation, requiring inert atmospheres (N₂/Ar) during storage .

- pH-dependent stability : Conduct kinetic studies in buffers (pH 1–12). Degradation peaks (e.g., lactam formation at pH >10) are identified using LC-MS .

Advanced Research Questions

Q. How can researchers optimize enantiomeric ratios in the enzymatic resolution of this compound?

- Methodology :

- Enzyme screening : Test hydrolases (e.g., Candida antarctica lipase B) for substrate specificity. Activity correlates with solvent log P values; hydrophobic solvents (log P >3) improve ee by 15–20% .

- Kinetic control : Monitor reaction progress (TLC/HPLC) to halt hydrolysis at 50–60% conversion, maximizing yield of the desired enantiomer .

Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?

- Methodology :

- Comparative stereochemical analysis : Synthesize and test individual enantiomers (e.g., (R)- vs. (S)-forms) using in vitro receptor-binding assays. Stereochemistry at C3 significantly alters GABA receptor affinity .

- Molecular docking : Use AutoDock Vina to model interactions between enantiomers and target proteins (e.g., GABA transaminase). ΔG values explain potency differences .

Q. How can degradation pathways of this compound be systematically mapped for pharmaceutical formulation?

- Methodology :

- Forced degradation : Expose the compound to heat (80°C), peroxide (0.3% H₂O₂), and acidic/alkaline conditions. Characterize degradants via HRMS and 2D-NMR .

- QbD approach : Design experiments using DOE (Design of Experiments) to identify critical quality attributes (CQAs) affecting stability .

Q. What synthetic modifications enhance this compound’s bioavailability for CNS-targeted drug delivery?

- Methodology :

- Prodrug design : Acetylate the hydroxyl group (using acetic anhydride) or esterify the carboxyl group (via ethyl chloroformate) to improve blood-brain barrier penetration .

- LogP optimization : Introduce hydrophobic substituents (e.g., benzyl at C4) to increase octanol/water partition coefficients (target LogP 1.5–2.5) .

Q. How do structural analogs of this compound compare in modulating metabolic enzymes?

- Methodology :

- SAR studies : Synthesize analogs (e.g., 3-Amino-4-(4-hydroxyphenyl)butanoic acid, 4-Amino-2-hydroxybutyric acid) and assay their inhibition of β-hydroxybutyrate dehydrogenase. IC₅₀ values are determined via spectrophotometric NADH depletion assays .

- Crystallography : Co-crystallize analogs with target enzymes (e.g., PDB 4XYZ) to identify key binding interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.